molecular formula C6H6N4O2S B2759238 2-Azido-4-ethoxycarbonylthiazole CAS No. 136265-71-9

2-Azido-4-ethoxycarbonylthiazole

Cat. No.: B2759238
CAS No.: 136265-71-9
M. Wt: 198.2
InChI Key: RQBLJKKTIZWCAR-UHFFFAOYSA-N
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Description

2-Azido-4-ethoxycarbonylthiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

2-Azido-4-ethoxycarbonylthiazole has several applications in scientific research:

Mechanism of Action

Target of Action

Azidoazole compounds, a class to which this compound belongs, have been studied for their energetic properties . More research is needed to identify specific biological targets.

Mode of Action

Azidoazole compounds are known to undergo azide/azole isomerization, which participates in their pyrolysis . This process could potentially influence the interaction of 2-Azido-4-ethoxycarbonylthiazole with its targets.

Biochemical Pathways

The formation of 2-azido-4-carboxy- and this compound was observed in the action of dilute nitric acid on thiadiazines . This suggests that the compound may be involved in reactions with nitric acid in certain biochemical pathways.

Result of Action

Azido impurities in drug substances have been found to be mutagenic, potentially damaging dna and increasing the risk of developing cancer . This suggests that this compound may have similar effects, although more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of nitric acid . Additionally, the stability and pyrolysis of azidoazole compounds can be influenced by various possible trigger bonds .

Safety and Hazards

Azides, both organic and inorganic, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of azides can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .

Future Directions

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The study of azidoazole compounds continues to attract great interest due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-ethoxycarbonylthiazole typically involves the reaction of 2-amino-5-ethoxycarbonyl-1,3,4-thiadiazine with dilute nitric acid. This reaction leads to the formation of this compound through an intramolecular rearrangement process . The reaction conditions include maintaining an acidic medium and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-ethoxycarbonylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiazoles.

    Reduction: Formation of 2-amino-4-ethoxycarbonylthiazole.

    Cycloaddition: Formation of 1,2,3-triazoles.

Comparison with Similar Compounds

2-Azido-4-ethoxycarbonylthiazole can be compared with other azido-thiazole derivatives, such as:

The uniqueness of this compound lies in its ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-azido-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBLJKKTIZWCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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